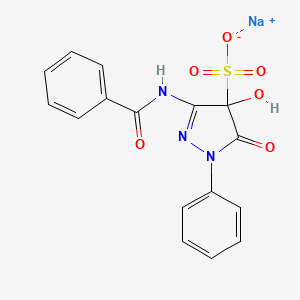

Sodium 3-benzamido-4-hydroxy-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate

Description

Sodium 3-benzamido-4-hydroxy-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate is a pyrazole derivative characterized by a sulfonate group, a benzamido substituent, and a phenyl ring. Pyrazole-based compounds are widely studied for their diverse applications, including pharmaceuticals, dyes, and agrochemicals. Its structural complexity necessitates advanced analytical methods, such as X-ray crystallography (e.g., SHELX programs ), for accurate characterization.

Properties

CAS No. |

478250-42-9 |

|---|---|

Molecular Formula |

C16H12N3NaO6S |

Molecular Weight |

397.3 g/mol |

IUPAC Name |

sodium;3-benzamido-4-hydroxy-5-oxo-1-phenylpyrazole-4-sulfonate |

InChI |

InChI=1S/C16H13N3O6S.Na/c20-13(11-7-3-1-4-8-11)17-14-16(22,26(23,24)25)15(21)19(18-14)12-9-5-2-6-10-12;/h1-10,22H,(H,17,18,20)(H,23,24,25);/q;+1/p-1 |

InChI Key |

RNTKPPZMDXBBDA-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NN(C(=O)C2(O)S(=O)(=O)[O-])C3=CC=CC=C3.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-benzamido-4-hydroxy-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. This reaction is often catalyzed by agents such as vitamin B1, which provides a metal-free and acid/base-free environment . The reaction conditions are generally mild, and the yields are high, making this method efficient and eco-friendly .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as batch processing and the use of continuous flow reactors, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-benzamido-4-hydroxy-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to its corresponding alcohol or amine.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

Sodium 3-benzamido-4-hydroxy-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Sodium 3-benzamido-4-hydroxy-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Estimated based on molecular formulas.

Functional Group Analysis

- Benzamido vs. Azo Groups: The target compound’s benzamido group distinguishes it from azo-containing analogs (e.g., Acid Red 195 ).

- Sulfonate vs. Sulfonamide : Sulfonates (target compound, Acid Red 195) improve water solubility, making them suitable for aqueous applications. In contrast, sulfonamides ( ) are associated with pharmacological activity, such as antimicrobial effects.

- Electron-Withdrawing Substituents : The chloro and nitro groups in ’s compound increase reactivity, possibly leading to higher toxicity or photodegradability compared to the target compound.

Solubility and Stability

- The sulfonate group in the target compound likely enhances solubility in polar solvents, similar to JECFA food additives . However, the benzamido group may reduce solubility relative to purely ionic analogs.

- Azo-containing compounds (e.g., Acid Red 195 ) are prone to photodegradation, whereas the target’s benzamido group could offer improved stability under light or heat.

Research Findings and Limitations

- Analytical Methods : Techniques like spectrofluorometry and tensiometry (used for quaternary ammonium compounds in ) could be adapted to study the target’s critical micelle concentration (CMC) or aggregation behavior.

- Limitations : The evidence lacks direct pharmacological or industrial data for the target compound. Comparisons are inferred from structural analogs, necessitating further experimental validation.

Biological Activity

Sodium 3-benzamido-4-hydroxy-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate is a synthetic compound belonging to the pyrazole class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is , and its structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H13N3O6S |

| SMILES | C1=CC=C(C=C1)C(=O)NC2=NN(C(=O)C2(O)S(=O)(=O)O)C3=CC=CC=C3 |

| InChI | InChI=1S/C16H13N3O6S/c20... |

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit various cancer cell lines through different mechanisms:

- Inhibition of Kinases : Pyrazole derivatives have demonstrated inhibitory effects on critical kinases involved in cancer progression, such as BRAF(V600E) and EGFR .

- Synergistic Effects : Studies have shown that certain pyrazoles enhance the efficacy of established chemotherapeutics like doxorubicin, particularly in breast cancer models (e.g., MCF-7 and MDA-MB-231 cells) .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.

Antimicrobial Activity

The compound has potential antimicrobial properties, with studies indicating effectiveness against various pathogenic fungi and bacteria. For instance, certain pyrazole derivatives showed promising antifungal activity against species such as Alternaria solani and Rhizoctonia solani with notable EC50 values .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : It may increase ROS levels in tumor cells, contributing to cytotoxicity.

- Inhibition of Angiogenesis : By disrupting angiogenic signaling pathways, it limits tumor growth and metastasis.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Breast Cancer Study : A study involving a combination of pyrazole derivatives with doxorubicin demonstrated enhanced cytotoxicity in breast cancer cell lines compared to doxorubicin alone .

- Antifungal Efficacy : Research into antifungal activities revealed that specific pyrazole compounds significantly inhibited fungal growth, suggesting their potential as therapeutic agents in treating fungal infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.